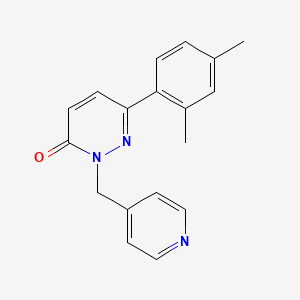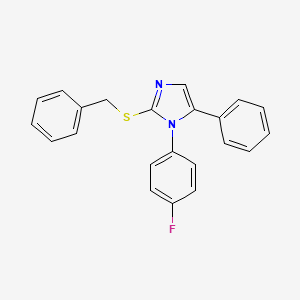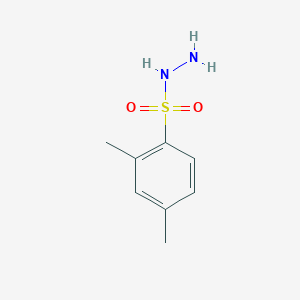
6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the use of various reagents and catalysts. Scientific research has shown that this compound exhibits a unique mechanism of action that makes it useful in various biochemical and physiological processes.
Scientific Research Applications
6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one has potential applications in various scientific research fields. Research has shown that this compound has anti-inflammatory properties and can be used in the treatment of various inflammatory diseases. Additionally, this compound has been shown to have potential anticancer properties and can be used in the development of new cancer treatments. Furthermore, this compound has been shown to have potential applications in the development of new drugs for the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one is not fully understood. However, scientific research has shown that this compound exhibits unique properties that make it useful in various biochemical and physiological processes. Research has shown that this compound can inhibit the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. Research has shown that this compound can reduce the production of inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound can induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to have potential applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one in lab experiments include its potential applications in various scientific research fields, its unique mechanism of action, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are various future directions for the research of 6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one. One potential direction is the development of new drugs for the treatment of various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various neurological disorders. Furthermore, research is needed to determine the potential toxicity of this compound and its potential side effects.
Synthesis Methods
The synthesis of 6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3(2H)-one involves the use of a specific method that includes the use of various reagents and catalysts. The first step involves the reaction of 2,4-dimethylbenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction produces 6-(2,4-dimethylphenyl)-3-cyano-2,4-dihydropyridazine-1(2H)-one. The second step involves the reaction of the above compound with pyridine-4-carbaldehyde in the presence of sodium ethoxide and ethanol. This reaction produces this compound.
properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-3-4-16(14(2)11-13)17-5-6-18(22)21(20-17)12-15-7-9-19-10-8-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVSLQGMDEBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)
![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)
![(7S)-Spiro[2.4]heptan-7-ol](/img/structure/B3010591.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)
![1-Methyl-2-oxo-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]azepane-3-carboxamide](/img/structure/B3010595.png)
![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)


![2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3010604.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)